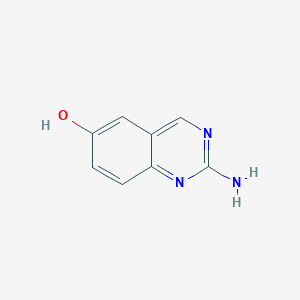

2-Aminoquinazolin-6-ol

Description

BenchChem offers high-quality 2-Aminoquinazolin-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoquinazolin-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoquinazolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-4-5-3-6(12)1-2-7(5)11-8/h1-4,12H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMIQUIFRKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10616595 | |

| Record name | 2-Aminoquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2656-52-2 | |

| Record name | 2-Aminoquinazolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10616595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 2-Aminoquinazolin-6-ol: Structure, Properties, and Therapeutic Potential

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[1] Its rigid structure and versatile substitution patterns allow it to serve as a scaffold for a vast array of biologically active molecules.[2] Derivatives of quinazoline have been successfully developed into therapeutic agents across multiple disease areas, including oncology (e.g., Gefitinib, an EGFR kinase inhibitor), infectious diseases, and inflammation.[3][4][5] The 2-aminoquinazoline moiety, in particular, is a recurring motif in compounds designed to interact with key biological targets.[3]

This technical guide focuses on a specific, yet under-researched, member of this family: 2-Aminoquinazolin-6-ol . While extensive literature exists for its close analogs, particularly the 2-aminoquinazolin-4(3H)-ones, specific experimental data for 2-Aminoquinazolin-6-ol remains sparse.[6] This document aims to consolidate the known information, provide expert insights based on the established chemistry and biology of the quinazoline class, and present detailed, actionable protocols for its synthesis and characterization. By synthesizing data from closely related compounds, we can build a robust profile of 2-Aminoquinazolin-6-ol, highlighting its potential for researchers, scientists, and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These parameters influence everything from reaction kinetics and solubility in experimental assays to absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Core Structural and Chemical Identifiers

2-Aminoquinazolin-6-ol is characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 6-position of the quinazoline ring. These functional groups are critical to its chemical reactivity and potential biological interactions, offering sites for hydrogen bonding and further chemical modification.

| Property | Value | Source(s) |

| IUPAC Name | 2-aminoquinazolin-6-ol | [7] |

| CAS Number | 2656-52-2 | [7] |

| Molecular Formula | C₈H₇N₃O | [7] |

| Molecular Weight | 161.16 g/mol | [7] |

| Exact Mass | 161.059 g/mol | [7] |

| SMILES | C1=CC2=C(C=C1O)C(=NC=N2)N | N/A |

| InChIKey | PXJMIQUIFRKWDL-UHFFFAOYSA-N | [7] |

| Synonyms | 2-amino-6-quinazolinol; 2-azanylquinazolin-6-ol; 6-Quinazolinol, 2-amino-; 2-amino-6-hydroxy-quinazoline | [7] |

Physicochemical Characteristics: An Expert-Informed Perspective

| Property | Predicted/Comparative Value | Significance in Drug Discovery | Source(s) (for related compounds) |

| Melting Point (°C) | Not available | A key indicator of purity and lattice energy. A sharp melting range suggests high purity. | [8] |

| Boiling Point (°C) | Not available | Indicates volatility; generally high for heterocyclic solids. | [8] |

| LogP (Octanol-Water Partition Coefficient) | ~0.8 - 1.3 | Measures lipophilicity. A low LogP suggests higher aqueous solubility, which is often desirable for oral bioavailability. A value in this range indicates a relatively polar compound. | [7],[9],[10] |

| Aqueous Solubility | Moderately soluble | Influenced by LogP and pKa. The presence of polar -NH₂ and -OH groups, which can ionize, suggests moderate solubility in aqueous media, particularly at acidic or basic pH. | [11] |

| pKa (most basic) | ~3.0 - 4.5 | The pyrimidine ring nitrogens are weakly basic. This value is critical for understanding the compound's charge state at physiological pH (7.4), which affects receptor binding, solubility, and membrane permeability. | [9] (for Quinazolin-2-amine) |

| pKa (most acidic) | ~8.0 - 9.5 | The phenolic hydroxyl group is weakly acidic. At pH values above its pKa, the compound will be deprotonated to a phenoxide, increasing its aqueous solubility. | N/A |

PART 2: Spectroscopic Characterization

While a definitive, published spectrum for 2-Aminoquinazolin-6-ol is elusive, its spectral characteristics can be confidently predicted based on extensive data from its analogs.[12][13][14] Spectroscopic analysis is non-negotiable for structure verification and purity assessment.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the benzene ring will appear as a set of doublets and a doublet of doublets, with chemical shifts influenced by the electron-donating effects of the -OH and -NH₂ groups. A broad singlet for the -NH₂ protons (typically between δ 5.0-7.0 ppm) and a sharp singlet for the phenolic -OH proton (typically > δ 9.0 ppm) would be anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display eight distinct signals for the carbon atoms. The carbons bearing the amino and hydroxyl groups (C2 and C6) will be significantly shifted. The C4 and C8a carbons, adjacent to the pyrimidine nitrogens, will also show characteristic downfield shifts.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹) and a broad O-H stretching band for the phenol group (around 3200-3600 cm⁻¹). C=N and C=C stretching vibrations within the aromatic rings would appear in the 1500-1650 cm⁻¹ region.

-

HRMS (High-Resolution Mass Spectrometry): Using an ionization technique like ESI (Electrospray Ionization), HRMS should show a prominent [M+H]⁺ ion with an m/z value corresponding to the exact mass of the protonated molecule (C₈H₈N₃O⁺), confirming its elemental composition with high precision.[12]

PART 3: Synthesis and Chemical Reactivity

The construction of the 2-aminoquinazoline scaffold is well-documented, providing a clear blueprint for the synthesis of 2-Aminoquinazolin-6-ol.[3][15] A highly efficient and robust method involves the cyclization of an appropriately substituted benzonitrile with a source of the N-C-N fragment, such as cyanamide or its derivatives.

Proposed Synthetic Workflow

The most logical and field-proven approach begins with a commercially available and correctly substituted precursor, 2-amino-5-hydroxybenzonitrile . This starting material contains the necessary functionalities in the correct orientation for direct cyclization.

Caption: Proposed synthesis workflow for 2-Aminoquinazolin-6-ol.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system based on established methodologies for analogous syntheses.[3][15] Each step is designed for high yield and purity.

Objective: To synthesize 2-Aminoquinazolin-6-ol from 2-amino-5-hydroxybenzonitrile.

Materials:

-

2-Amino-5-hydroxybenzonitrile (1.0 eq)

-

Cyanamide (1.5 eq)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

1,4-Dioxane (anhydrous)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Deionized Water

-

Ethanol

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-hydroxybenzonitrile (1.0 eq) and cyanamide (1.5 eq).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask to create a slurry. Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) dropwise while stirring.

-

Causality: The acid protonates the nitrile, making it more electrophilic and susceptible to nucleophilic attack by cyanamide, initiating the cyclization cascade. Dioxane is used as a high-boiling, inert solvent suitable for this type of condensation.

-

-

Cyclization: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3).

-

Trustworthiness: The disappearance of the starting material spot on the TLC plate provides a reliable checkpoint for reaction completion.

-

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and then a small amount of cold ethanol to remove residual salts and impurities.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethanol/Water) or by silica gel column chromatography to yield pure 2-Aminoquinazolin-6-ol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy. Determine the melting point to assess purity.

PART 4: Biological Activity and Therapeutic Potential

While 2-Aminoquinazolin-6-ol has not been extensively studied itself, the overwhelming evidence from its analogs strongly suggests it is a molecule of significant biological interest. The 2-aminoquinazoline scaffold is a known "hinge-binder," capable of interacting with the ATP-binding pocket of many protein kinases.[16]

Established Activities of the 2-Aminoquinazoline Scaffold

-

Anticancer: Numerous 2-aminoquinazoline derivatives are potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which are overactive in many cancers.[13][17] They function by competing with ATP, thereby blocking the downstream signaling pathways that drive cell proliferation and survival.[5]

-

Antiviral: The scaffold has shown potent inhibitory activity against a range of viruses, including SARS-CoV-2 and MERS-CoV.[12][18] The precise mechanism is often under investigation but may involve interference with viral replication machinery.

-

Antibacterial: Derivatives have been identified with sub-micromolar efficacy against multi-drug resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), making them promising leads for new antibiotics.[16][19]

Postulated Mechanism of Action: Kinase Inhibition

Based on its structure, a primary hypothesized mechanism of action for 2-Aminoquinazolin-6-ol is the inhibition of protein kinases. The N1 and the 2-amino group can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, a pattern observed in many approved kinase inhibitors. The 6-hydroxyl group provides an additional point for interaction or a site for metabolic modification.

Caption: Postulated mechanism of kinase inhibition by 2-Aminoquinazolin-6-ol.

This competitive inhibition blocks the phosphorylation of downstream substrates, thereby halting the signaling cascade that leads to pathological cell growth. The specific kinases that 2-Aminoquinazolin-6-ol may inhibit would need to be determined through comprehensive screening assays.

Conclusion

2-Aminoquinazolin-6-ol stands as a molecule of high potential, grounded in the rich and validated history of the quinazoline scaffold in medicinal chemistry. While direct experimental data remains to be published, this guide provides a robust framework for its synthesis, characterization, and biological investigation. By leveraging established chemical principles and drawing parallels from closely related, highly active compounds, we can confidently propose that 2-Aminoquinazolin-6-ol is a valuable building block for the development of novel therapeutics, particularly in the realms of oncology and infectious disease. The protocols and insights presented herein offer a solid foundation for researchers to unlock the full potential of this promising chemical entity.

References

-

Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 831. Available at: [Link]

-

ResearchGate. (n.d.). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. Retrieved from [Link]

-

Shin, Y. S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

-

PubChem. (n.d.). Quinazolin-2-amine. Retrieved from [Link]

-

Xie, L., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3245-3255. Available at: [Link]

-

Wang, Y., et al. (2016). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Molecules, 21(11), 1479. Available at: [Link]

-

Chien, T. C., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(10), 1447. Available at: [Link]

-

Gummadi, S., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. ACS Combinatorial Science, 19(5), 328-334. Available at: [Link]

-

El-Sayed, M. A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6549. Available at: [Link]

-

Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Pharmaceuticals, 16(5), 724. Available at: [Link]

-

Reddy, T. S., et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Heterocycles, 71(1), 39-52. Available at: [Link]

-

PubChem. (n.d.). 2-Aminoquinoline. Retrieved from [Link]

-

Evotec. (n.d.). Buy 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde. Retrieved from [Link]

-

Nasr, T., et al. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules, 27(24), 8841. Available at: [Link]

-

Shi, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1059. Available at: [Link]

-

Medires. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-one. Retrieved from [Link]

-

Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1064. Available at: [Link]

-

Eweas, A. F., et al. (2025). Synthesis and biological evaluation of some new 2-pyridylquinazoline derivatives. ResearchGate. Available at: [Link]

-

Kim, H., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics. Available at: [Link]

-

Park, J. E., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127324. Available at: [Link]

-

Wang, D., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Molecules, 22(7), 1189. Available at: [Link]

-

PubChem. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-aminoquinazoline-6-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-hydroxybenzonitrile. Retrieved from [Link]

-

Ibrahim, M. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. Available at: [Link]

-

Zaret, K. S., et al. (2023). Native mass spectrometry-based metabolomics identifies metal-binding compounds. Nature Chemical Biology, 19(1), 108-117. Available at: [Link]

-

PubChem. (n.d.). Quinazolin-6-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Retrieved from [Link]

-

Kim, H., et al. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]

-

FDA. (n.d.). 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2020). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 11(1), 96-106. Available at: [Link]

Sources

- 1. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. mdpi.com [mdpi.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Quinazolin-2-amine | C8H7N3 | CID 519332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]

- 15. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-Aminoquinazolin-6-ol: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2-Aminoquinazolin-6-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this guide will leverage data from structurally related analogs to provide a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to a diverse array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The subject of this guide, 2-Aminoquinazolin-6-ol, incorporates key functional groups—an amino group at the 2-position and a hydroxyl group at the 6-position—that are expected to significantly influence its chemical reactivity and biological interactions. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the elucidation of its structure-activity relationships in research and development settings.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 2-Aminoquinazolin-6-ol is presented below. The presence of both electron-donating groups (amino and hydroxyl) on the quinazoline core is anticipated to modulate the electronic environment of the aromatic system, which will be reflected in its spectroscopic data.

Caption: Chemical structure of 2-Aminoquinazolin-6-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The following sections predict the 1H and 13C NMR spectra of 2-Aminoquinazolin-6-ol based on the analysis of related quinazoline derivatives.

1H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the number of different types of protons and their connectivity. For 2-Aminoquinazolin-6-ol, the key resonances are anticipated in the aromatic and amine/hydroxyl regions.

Table 1: Predicted 1H NMR Chemical Shifts for 2-Aminoquinazolin-6-ol in DMSO-d6

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale/Comparison |

| H-4 | ~8.0-8.2 | s | - | The proton at C4 is typically a singlet and appears downfield due to the influence of the adjacent nitrogen atoms. |

| H-5 | ~7.5-7.7 | d | ~8.0-9.0 | This proton is part of the benzenoid ring and will show coupling to H-7. |

| H-7 | ~7.0-7.2 | dd | J7,8 = ~8.0-9.0, J7,5 = ~2.0-3.0 | This proton will be a doublet of doublets due to coupling with H-8 and a smaller meta-coupling to H-5. |

| H-8 | ~7.3-7.5 | d | ~8.0-9.0 | Coupled to H-7, this proton will appear as a doublet. |

| -NH2 | ~6.5-7.5 | br s | - | The chemical shift of the amino protons can vary and the peak is often broad due to exchange. |

| -OH | ~9.0-10.0 | br s | - | The phenolic proton is acidic and its resonance is typically a broad singlet, the position of which is concentration and temperature dependent. |

Rationale is based on spectral data for various quinazoline derivatives, where aromatic protons typically resonate between 7.0 and 8.5 ppm. The exact positions are influenced by the electronic effects of the substituents.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 2-Aminoquinazolin-6-ol in DMSO-d6

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale/Comparison |

| C-2 | ~160-162 | The carbon bearing the amino group is significantly deshielded. |

| C-4 | ~145-148 | This carbon is part of the pyrimidine ring and adjacent to a nitrogen atom. |

| C-4a | ~120-125 | Aromatic bridgehead carbon. |

| C-5 | ~115-120 | Shielded by the ortho hydroxyl group. |

| C-6 | ~150-155 | Deshielded due to the attached oxygen atom. |

| C-7 | ~110-115 | Aromatic carbon. |

| C-8 | ~125-130 | Aromatic carbon. |

| C-8a | ~148-152 | Bridgehead carbon adjacent to a nitrogen atom. |

The predicted chemical shifts are based on the known effects of amino and hydroxyl substituents on aromatic rings and data from related quinazolinone structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Aminoquinazolin-6-ol is expected to show characteristic absorption bands for the N-H, O-H, C=N, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for 2-Aminoquinazolin-6-ol

| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Rationale/Comparison |

| O-H stretch (phenol) | 3200-3600 | Strong, broad | Characteristic of a hydroxyl group involved in hydrogen bonding. |

| N-H stretch (amine) | 3300-3500 | Medium, sharp (doublet) | Typical for a primary amine. |

| C-H stretch (aromatic) | 3000-3100 | Medium | Characteristic of C-H bonds in an aromatic ring. |

| C=N stretch | 1620-1640 | Strong | Indicative of the quinazoline ring system. |

| C=C stretch (aromatic) | 1450-1600 | Medium to strong | Multiple bands are expected for the aromatic ring. |

| C-O stretch (phenol) | 1200-1260 | Strong | Characteristic of the carbon-oxygen bond in a phenol. |

These predictions are based on established IR correlation tables and data from similar aromatic and heterocyclic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Aminoquinazolin-6-ol (C8H7N3O), the expected molecular weight is approximately 161.16 g/mol .[2]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+•) would be expected at m/z 161. Common fragmentation pathways for quinazolines involve the loss of small neutral molecules such as HCN or CO, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion.

Synthesis of 2-Aminoquinazolin-6-ol

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 2-Aminoquinazolin-6-ol.

Experimental Protocol (Representative):

-

Reaction Setup: To a solution of 2-amino-5-hydroxybenzoic acid in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of cyanamide.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent to yield pure 2-Aminoquinazolin-6-ol.

This proposed synthesis is a modification of known procedures for the preparation of 2-aminoquinazoline derivatives.[3]

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedures for obtaining the spectroscopic data discussed in this guide.

Caption: A generalized experimental workflow for the spectroscopic characterization of 2-Aminoquinazolin-6-ol.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Aminoquinazolin-6-ol. By analyzing the spectral features of closely related quinazoline analogs, we have established a predictive framework for its 1H NMR, 13C NMR, IR, and mass spectra. This information is invaluable for researchers and drug development professionals working on the synthesis and characterization of novel quinazoline-based compounds. The provided synthetic strategy and experimental workflows offer practical guidance for the preparation and analysis of this and similar molecules.

References

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties [mdpi.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of quinazoline compounds in medicinal chemistry

From Sedative Hypnotics to Targeted Precision Oncology

Executive Summary: The Privileged Scaffold

The quinazoline heterocycle (benzo[d]pyrimidine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its capacity to mimic the purine ring of adenosine triphosphate (ATP) has made it the cornerstone of modern kinase inhibitor design, yet its utility spans over a century of diverse therapeutic applications.

This technical guide deconstructs the quinazoline moiety, tracing its evolution from the early synthesis by Peter Griess in 1869 to the rational design of fourth-generation EGFR inhibitors and PROTACs. We analyze the structure-activity relationships (SAR) that dictate its biological function and provide validated protocols for its synthesis and application.[1]

Historical Trajectory & Chemical Origins[3][4][5][6]

The history of quinazoline is a case study in the evolution of drug discovery methodologies—from serendipitous phenotypic screening to structure-based drug design (SBDD).

The Pre-Kinase Era (1869–1990)

-

1869 (The Origin): Peter Griess first synthesized the quinazoline core via the reaction of cyanogens with anthranilic acid. While chemically novel, its biological potential remained dormant for decades.[1]

-

1895 (Synthetic Utility): Stefan Niementowski developed the condensation of anthranilic acids with amides (Niementowski synthesis), providing the first scalable route to 4(3H)-quinazolinones.

-

1951 (The Sedative Era): The synthesis of Methaqualone (Quaalude) in India marked the first major clinical success. It acted as a GABA_A receptor positive allosteric modulator. Though effective as a sedative-hypnotic, it was withdrawn in many markets due to high abuse potential.[2]

-

1970s (Cardiovascular Control): The discovery of Prazosin revolutionized hypertension therapy.[1] Unlike non-selective alpha-blockers, Prazosin selectively antagonized

-adrenergic receptors, minimizing tachycardia.[1] This established the quinazoline core as a viable scaffold for G-protein coupled receptor (GPCR) modulation.[1]

The Kinase Revolution (1990–Present)

The homology between the quinazoline core and the adenine ring of ATP catalyzed a paradigm shift. Researchers at AstraZeneca and OSI Pharmaceuticals recognized that 4-anilinoquinazolines could competitively inhibit the ATP-binding pocket of receptor tyrosine kinases (RTKs).

-

Gefitinib (Iressa): The first EGFR tyrosine kinase inhibitor (TKI) approved for non-small cell lung cancer (NSCLC).[1]

-

Erlotinib (Tarceva): Optimized pharmacokinetics via side-chain modification.[1]

-

Lapatinib (Tykerb): A dual EGFR/HER2 inhibitor utilizing a bulky 4-anilino substituent to access a deep hydrophobic pocket (inactive conformation binder).[1]

Structural Biology & Mechanism of Action

To design effective quinazoline inhibitors, one must understand the molecular recognition events at the kinase hinge region.

The ATP-Mimicry Hypothesis

The 4-anilinoquinazoline scaffold binds within the ATP-binding cleft of the kinase domain.

-

N1 Interaction: The nitrogen at position 1 acts as a hydrogen bond acceptor, interacting with the backbone amide of Met793 (in EGFR).

-

N3 Interaction: A water-mediated hydrogen bond often bridges N3 to Thr790 (the gatekeeper residue).[1]

-

The 4-Anilino Moiety: This group projects into the hydrophobic pocket, providing selectivity. Substituents here (e.g., 3-chloro-4-fluoroaniline in Gefitinib) exploit specific hydrophobic interactions that ATP cannot.[1]

-

6,7-Solubilizing Tails: The solvent-exposed region allows for the attachment of morpholine or ether chains (e.g., methoxyethoxy groups) to tune lipophilicity (LogP) and solubility without disrupting binding affinity.

Visualization: EGFR Signaling & Inhibition

The following diagram illustrates the interruption of the RAS/RAF/MEK pathway by quinazoline inhibitors.

Figure 1: Mechanism of competitive inhibition.[1] The quinazoline scaffold displaces ATP, preventing autophosphorylation and halting the downstream RAS/RAF proliferation cascade.

Technical Protocol: Synthesis of a Kinase Inhibitor Core

The synthesis of 4-anilinoquinazolines is a fundamental workflow in medicinal chemistry.[1] Below is a validated protocol for synthesizing a Gefitinib-like core.

Retrosynthetic Analysis

The most robust route involves the conversion of a quinazolinone to a chloro-quinazoline, followed by an S_NAr reaction with an aniline.

Pathway: Anthranilic Acid → Quinazolin-4(3H)-one → 4-Chloroquinazoline → 4-Anilinoquinazoline[1]

Step-by-Step Methodology

Phase 1: Cyclization to Quinazolinone (Niementowski Variation)

-

Reagents: 2-Amino-4,5-dimethoxybenzoic acid (1.0 eq), Formamide (5.0 eq), Ammonium acetate (1.1 eq).[1]

-

Procedure: Combine reagents in a round-bottom flask. Heat to 140°C for 4–6 hours.[1] The mixture will darken.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate. Filter, wash with water, and dry under vacuum.

-

Checkpoint: Verify formation of the bicyclic core via LC-MS (M+1 peak).

Phase 2: Chlorination (The Activation Step)

-

Reagents: 6,7-Dimethoxyquinazolin-4(3H)-one (Product from Phase 1), Thionyl Chloride (SOCl2) or Phosphorus Oxychloride (POCl3) (excess), DMF (catalytic drops).[1]

-

Safety: Perform in a fume hood; SO2 and HCl gas are evolved.[1]

-

Procedure: Reflux the quinazolinone in neat POCl3 with catalytic DMF for 2–3 hours until the solution becomes clear.

-

Workup: Evaporate excess POCl3 under reduced pressure. Aazeotrope with toluene to remove traces.

-

Critical Note: The 4-chloro intermediate is hydrolytically unstable.[1] Use immediately or store under inert gas at -20°C.

Phase 3: S_NAr Coupling (The Specificity Step)

-

Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (IPA) as solvent.

-

Procedure: Suspend the chloro-quinazoline in IPA. Add the aniline. Reflux for 3–4 hours.[1]

-

Observation: The product often precipitates as the hydrochloride salt during the reaction.

-

Isolation: Cool to ambient temperature. Filter the solid. Wash with cold IPA and diethyl ether.

-

Yield: Typical yields for this step range from 75–90%.[1]

Figure 2: Synthetic workflow for generating the 4-anilinoquinazoline pharmacophore.

Comparative Data: Key Quinazoline Drugs

The table below highlights how subtle structural changes dictate clinical indication.

| Drug | Target | Key Structural Feature | Indication | FDA Approval |

| Prazosin | Piperazine-furan moiety at C2 | Hypertension | 1976 | |

| Gefitinib | EGFR (WT) | Morpholine propoxy at C6 | NSCLC | 2003 |

| Erlotinib | EGFR (WT) | Bis-methoxyethoxy chains | NSCLC, Pancreatic | 2004 |

| Lapatinib | EGFR / HER2 | Bulky benzyloxy-aniline | Breast Cancer | 2007 |

| Afatinib | EGFR (T790M) | Acrylamide (Covalent Warhead) | NSCLC (Resistant) | 2013 |

| Raltitrexed | Thymidylate Synthase | Thiophene-glutamate tail | Colorectal Cancer | 1998 (EU) |

Future Outlook: PROTACs and Beyond

The quinazoline scaffold is now entering a new phase of utility in Targeted Protein Degradation (TPD) .

Proteolysis Targeting Chimeras (PROTACs)

Instead of merely inhibiting a kinase, PROTACs degrade it.[3]

-

Design: A quinazoline "warhead" (e.g., Gefitinib analog) is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide for Cereblon or VHL ligand).

-

Mechanism: The molecule brings the EGFR protein into proximity with the E3 ligase, triggering ubiquitination and subsequent proteasomal degradation.

-

Advantage: This approach can overcome resistance mutations where simple inhibition is no longer effective, as the protein is destroyed rather than just blocked.

References

-

Griess, P. (1869).[1] "Ueber die Einwirkung von Cyan auf Anthranilsäure." Berichte der deutschen chemischen Gesellschaft.

-

Niementowski, S. (1895).[1][4] "Synthesen von Chinazolinverbindungen." Journal für Praktische Chemie.

-

Davey, M. J. (1980).[1] "Relevant features of the pharmacology of prazosin." Journal of Cardiovascular Pharmacology.

-

Barker, A. J., et al. (2001).[1] "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

-

Stamos, J., et al. (2002).[1] "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry.

-

Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[1] Cell.

-

Jackman, A. L., et al. (1991).[5] "ICI D1694, a quinazoline antifolate thymidylate synthase inhibitor that is a potent inhibitor of L1210 tumor cell growth in vitro and in vivo."[5] Cancer Research.[1]

Sources

Technical Guide: Biological Profiling of 2-Aminoquinazoline Derivatives

Executive Summary

The 2-aminoquinazoline scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to mimic the purine ring system of ATP. This structural mimicry allows it to function as a potent competitive inhibitor of ATP-binding sites in various kinases (e.g., EGFR, VEGFR) and reductases (e.g., DHFR). Unlike the classic 4-anilinoquinazoline moiety found in first-generation EGFR inhibitors (e.g., Gefitinib), the introduction of an amino group at the C-2 position significantly alters the physicochemical profile—enhancing aqueous solubility and providing a novel vector for hydrogen bonding interactions within the solvent-exposed regions of the binding pocket.

This guide provides a technical deep-dive into the biological characterization of these derivatives, focusing on oncology (kinase inhibition) and infectious disease (antimicrobial efficacy), supported by validated experimental protocols and structure-activity relationship (SAR) analysis.

Chemical Architecture & SAR Analysis

The biological versatility of 2-aminoquinazoline stems from its modifiable positions. The SAR is strictly governed by the electronic and steric environment of the pyrimidine ring.

Key SAR Determinants

-

Position C-4 (The Warhead): Substitution here is critical for hydrophobic interaction with the ATP-binding pocket. An aniline moiety at C-4 is essential for EGFR inhibition, forming a key hydrogen bond with the hinge region (Met793).

-

Position C-2 (The Tuner): The amino group at C-2 acts as a solubility enhancer and a secondary binding vector.

-

Modulation: Substitution with hydrophilic groups (e.g., morpholine, piperazine) often improves pharmacokinetic (PK) profiles but may reduce potency if the group is too bulky.

-

Selectivity: 2-amino substitutions can shift selectivity from EGFR to VEGFR-2 by altering the molecule's orientation in the binding cleft.

-

-

Positions C-6/C-7 (The Solubilizers): Electron-donating groups (e.g., methoxy, ethoxy) at these positions enhance electron density on the ring, strengthening the N-1 acceptor capability for H-bonding.

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: Strategic SAR map illustrating the functional role of substitutions at C-2, C-4, and C-6/7 positions.

Therapeutic Domain: Oncology (EGFR/VEGFR Inhibition)

Mechanism of Action

In non-small cell lung cancer (NSCLC), 2-aminoquinazoline derivatives function primarily as ATP-competitive inhibitors . They bind to the intracellular tyrosine kinase domain of EGFR. The N-1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR), while the C-2 amino group can interact with solvent-front residues like Asp855 or Thr854 , depending on the specific derivative [1].

Key Data Summary

Recent studies highlight the efficacy of 2-chloro-4-anilino-quinazoline derivatives as dual inhibitors.[1]

| Compound ID | Target | IC50 (nM) | Cell Line (Efficacy) | Reference |

| Compound 8o | EGFR / VEGFR-2 | 0.37 / 5.9 | H1975 (T790M mutant) | [2] |

| Compound 6y | EGFR (WT) | 5.06 | A549 (Lung Ca) | [3] |

| Gefitinib (Ctrl) | EGFR (WT) | 33.0 | A549 | [3] |

Technical Insight: The introduction of a 2-amino group often results in a "U-shaped" binding conformation in the active site, which can be advantageous for overcoming steric clashes found in the T790M "gatekeeper" mutation.

Visualization: EGFR Signaling Blockade

Figure 2: Mechanism of Action showing the interception of ATP hydrolysis at the EGFR kinase domain.

Therapeutic Domain: Infectious Disease (Antimicrobial)

Mechanism of Action

In the context of antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA), 2-aminoquinazolines often target Dihydrofolate Reductase (DHFR) . By inhibiting DHFR, these compounds block the synthesis of tetrahydrofolate, a cofactor essential for nucleotide biosynthesis, leading to bacterial cell death [4].

Lead Compound Profile

-

Compound 6y: A 2-(3,4-difluorobenzylamine) substituted quinazolinone.

-

Potency: MIC50 of 0.02 µM against MRSA USA300 (JE2 strain).

-

Selectivity Index: >800-fold selectivity for bacterial cells over HepG2 (human liver) cells, indicating a superior safety profile compared to standard antibiotics like Vancomycin in in vitro models [4].

Validated Experimental Protocols

Protocol A: Chemical Synthesis of 2-Amino-4-Anilinoquinazolines

Rationale: This pathway ensures high yield and regioselectivity for the C-2 and C-4 positions.

-

Starting Material: 2,4-Dichloroquinazoline.

-

Step 1 (C-4 Substitution):

-

Dissolve 2,4-dichloroquinazoline (1 eq) in isopropyl alcohol (IPA).

-

Add substituted aniline (1.1 eq).

-

Condition: Reflux at 85°C for 4 hours.

-

Workup: Filter the precipitate. The C-4 position is more reactive due to the electron-deficient nature of the pyrimidine ring, ensuring exclusive substitution at C-4 first.

-

-

Step 2 (C-2 Substitution):

-

Suspend the intermediate (2-chloro-4-anilinoquinazoline) in n-butanol.

-

Add the desired amine (e.g., morpholine, piperazine) (2.0 eq) and

(base). -

Condition: Reflux at 110°C for 12-16 hours (requires higher energy to displace the C-2 chlorine).

-

Purification: Column chromatography (DCM:MeOH gradient).

-

Protocol B: In Vitro Kinase Inhibition Assay (EGFR)

Rationale: To quantify the IC50 value of the synthesized derivative against the target protein.

-

Reagents: Recombinant EGFR kinase domain, Poly(Glu,Tyr) 4:1 substrate, ATP (

), and test compounds (diluted in DMSO). -

Reaction Setup:

-

Mix kinase buffer, substrate, and test compound in a 96-well plate.

-

Initiate reaction by adding ATP.

-

Incubation: 60 minutes at 30°C.

-

-

Detection: Use an ADP-Glo™ Kinase Assay (Promega). Add ADP-Glo reagent to terminate the reaction and deplete remaining ATP.

-

Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

-

Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).

Protocol C: Antimicrobial Susceptibility Testing (MIC)

Rationale: Standard CLSI broth microdilution method to determine potency.

-

Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Add

of inoculum to 96-well plates containing serial dilutions of the test compound (range: 64 to 0.125 -

Controls:

-

Positive Control: Vancomycin.

-

Negative Control: DMSO (solvent) + Bacteria.

-

Sterility Control: Media only.

-

-

Incubation: 18-24 hours at 37°C.

-

Readout: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration showing no turbidity.

Visualization: Experimental Workflow

Figure 3: Step-by-step synthetic and evaluation workflow for lead optimization.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC. Available at: [Link]

-

Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors. PubMed. Available at: [Link]

-

Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. NIH. Available at: [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline Analogues. PMC. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of the 2-aminoquinazoline scaffold

The following technical guide details the Structure-Activity Relationship (SAR) of the 2-aminoquinazoline scaffold.

Executive Summary

The 2-aminoquinazoline core represents a "privileged scaffold" in modern drug discovery, distinguished by its ability to mimic the purine ring system of ATP. While the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib) has dominated the kinase inhibitor landscape, the 2-aminoquinazoline subclass offers distinct pharmacological advantages. By introducing a nitrogen substituent at the C2 position, medicinal chemists can fine-tune solubility, create novel hydrogen-bonding vectors, and access distinct chemical space for targets ranging from receptor tyrosine kinases (EGFR, VEGFR) to epigenetic modulators (G9a MT) and anti-infectives.

This guide dissects the SAR of this scaffold, providing a causal analysis of substitution patterns and a self-validating synthetic protocol for laboratory application.

Chemical Architecture & Electronic Properties

The quinazoline ring is a benzopyrimidine. In the 2-amino derivative, the exocyclic amine at C2 acts as a critical electron donor, pushing electron density into the pyrimidine ring.

-

H-Bonding Potential: The N1 and N3 nitrogens serve as H-bond acceptors, while the C2-amino group acts as a donor/acceptor depending on substitution. This "donor-acceptor-acceptor" motif is crucial for binding in the hinge region of kinase ATP pockets.

-

pKa Modulation: Unsubstituted quinazoline is weakly basic (pKa ~3.5). Introduction of a 2-amino group significantly increases basicity (pKa ~7.5), improving water solubility and lysosomal trapping—a key feature for oncology drugs.

Synthetic Masterclass: The Sequential SNAr Strategy

While various annulation methods exist (e.g., Cu-catalyzed cyclization), the Sequential Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloroquinazoline remains the industry "Gold Standard" for generating SAR libraries. This route allows for independent variation of the C4 and C2 positions.

Causality of the Protocol

The C4-chlorine is significantly more electrophilic than the C2-chlorine due to the inductive effect of the N3 nitrogen and the lack of electron donation from the fused benzene ring at that position. This reactivity difference allows for a controlled, temperature-dependent sequential displacement.

Validated Experimental Protocol

Objective: Synthesis of a N2,N4-disubstituted quinazoline library.

Step 1: C4-Displacement (The Kinetic Control)

-

Reagents: 2,4-Dichloroquinazoline (1.0 eq), Aniline derivative (R4-NH2, 1.05 eq), Diisopropylethylamine (DIPEA, 1.2 eq).

-

Solvent: Isopropyl alcohol (iPrOH) or Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2,4-dichloroquinazoline in iPrOH at 0°C.

-

Add DIPEA followed by the aniline dropwise.

-

Stir at Room Temperature for 2-4 hours. Note: Heating here will cause premature C2 substitution.

-

Validation: Monitor by TLC (Hexane/EtOAc 3:1). The product usually precipitates.

-

Workup: Filter the solid, wash with cold iPrOH and Hexane. Yields typically >85%.

-

Step 2: C2-Displacement (The Thermodynamic Forcing)

-

Reagents: 2-Chloro-4-amino-intermediate (from Step 1), Aliphatic/Aromatic Amine (R2-NH2, 2-5 eq).

-

Solvent: n-Butanol or DMSO (for high boiling point).

-

Procedure:

-

Suspend intermediate in n-Butanol.

-

Add excess amine (R2-NH2).

-

Heat to reflux (110-120°C) for 12-24 hours. Note: The C2 position is sluggish; high thermal energy or microwave irradiation is required.

-

Validation: LC-MS is essential here as TLC spots may overlap. Look for the disappearance of the Cl-isotope pattern.

-

Workup: Concentrate solvent. If using DMSO, pour into crushed ice to precipitate. Recrystallize from EtOH/Water.

-

Synthesis Workflow Visualization

Figure 1: Sequential SNAr workflow exploiting differential electrophilicity at C4 and C2 positions.

SAR Deep Dive: Analysis by Position

The biological activity of 2-aminoquinazolines is dictated by a "Zone-Based" substitution strategy.

Zone 1: The C4-Position (The Anchor)

In kinase inhibitors, this group typically occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Preferred Motifs: Bulky hydrophobic groups (e.g., 3-bromoaniline, 3-chloro-4-fluoroaniline).

-

Mechanism: Aromatic stacking interactions with the gatekeeper residue.

-

SAR Trend: Electron-withdrawing groups (Cl, Br, F) on the phenyl ring at the meta/para positions generally enhance potency by improving hydrophobic contact and metabolic stability.

Zone 2: The C2-Amino (The Specificity Handle)

This is the defining feature of this guide's scaffold.

-

Solubility: Introducing aliphatic amines (e.g., N-methylpiperazine, morpholine) here drastically improves aqueous solubility compared to the 2-H or 2-Me analogs.

-

Selectivity: In G9a MT inhibitors (e.g., BIX-01294), the C2 substituent extends into the solvent-exposed region or a specific side-pocket, determining selectivity over other methyltransferases.

-

SAR Trend: Cyclic secondary amines (pyrrolidine, piperidine) often yield better bioavailability than primary amines due to reduced rapid metabolism.

Zone 3: The C6/C7 Positions (The Electronic Tuners)

-

Solubilizing Groups: The "methoxy handle" (6,7-dimethoxy) is classic (derived from Prazosin/Erlotinib) to boost solubility and electron density.

-

Potency: 6-Halogens (Cl, I) can fill small hydrophobic pockets in the back of the ATP cleft (e.g., in MRSA targets).

Comparative SAR Data (Representative)

| Compound ID | R4 Substituent (Anchor) | R2 Substituent (Handle) | R6/R7 | Target (IC50/MIC) | Insight |

| QZ-01 | 3-Bromoaniline | H | 6,7-diOMe | EGFR (10 nM) | Potent, but poor solubility. |

| QZ-02 | 3-Bromoaniline | Morpholine | 6,7-diOMe | EGFR (15 nM) | Solubility improved 50x ; potency retained. |

| QZ-03 | 3-Bromoaniline | N-Methylpiperazine | 6,7-diOMe | EGFR (12 nM) | Balanced profile (Solubility + Potency). |

| MRSA-Lead | 3,4-Difluorobenzyl | NH2 | 6-Cl | S. aureus (0.3 µM) | Small R2 required for bacterial target fit. |

| BIX-01294 | Benzyl-pyrrolidine | 1,4-Diazepane derivative | 6,7-diOMe | G9a MT (1.7 µM) | Large R4/R2 groups needed for epigenetic pocket. |

SAR Visualization Map

Figure 2: Strategic SAR map highlighting the functional role of each substitution zone.

Therapeutic Case Study: EGFR Inhibition

The most prominent application of the quinazoline scaffold is in oncology, targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] While first-generation inhibitors (Gefitinib) lacked the C2-amino extension, next-generation designs utilize this position to contact the solvent-exposed region of the kinase, overcoming resistance mutations (e.g., T790M).

Mechanism of Action

The 2-aminoquinazoline binds in the ATP-binding cleft of the kinase domain.

-

Hinge Binding: The N1 and C2-NH form hydrogen bonds with Met793 in the hinge region.

-

Hydrophobic Fit: The C4-substituent occupies the hydrophobic back pocket.

-

Pathway Blockade: Binding prevents ATP phosphorylation, inhibiting downstream signaling (MAPK/PI3K pathways) and leading to apoptosis in tumor cells.

Figure 3: Mechanism of Action showing competitive inhibition of the EGFR signaling cascade.

References

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. MDPI Molecules. Available at: [Link][6][7]

-

Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents. Journal of Medicinal Chemistry. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. PMC (NCBI). Available at: [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of MRSA. PMC (NCBI). Available at: [Link]

-

Discovery of new HER2/EGFR dual kinase inhibitors based on the anilinoquinazoline scaffold. PubMed. Available at: [Link]

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-Aminoquinazolin-6-ol: A Detailed Protocol for Laboratory and Drug Development Applications

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of pharmacological activities. Derivatives of this heterocyclic structure have demonstrated efficacy as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial agents. The specific analog, 2-Aminoquinazolin-6-ol, represents a valuable building block for the synthesis of more complex molecules, offering functional handles for further chemical modification. This application note provides a detailed, two-step protocol for the laboratory synthesis of 2-Aminoquinazolin-6-ol, commencing from commercially available starting materials. The described methodology is designed to be robust and scalable, catering to the needs of researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-Aminoquinazolin-6-ol is strategically divided into two key transformations:

-

Cyclization: Formation of the 2-aminoquinazolinone core via the reaction of 2-amino-5-methoxybenzoic acid with cyanamide.

-

Demethylation: Conversion of the 6-methoxy group to the target 6-hydroxyl functionality using boron tribromide (BBr₃).

This approach was selected for its reliability and the commercial availability of the starting materials. The use of a methoxy group as a protecting group for the phenol is a common and effective strategy in organic synthesis, allowing for the selective unmasking of the hydroxyl group in the final step.

Overall Reaction Scheme:

Caption: Overall synthetic pathway for 2-Aminoquinazolin-6-ol.

Part 1: Synthesis of 2-Amino-6-methoxy-4(3H)-quinazolinone

Principle and Experimental Rationale

The formation of the 2-amino-4(3H)-quinazolinone ring system from an anthranilic acid derivative and cyanamide is a well-established cyclization reaction. In this step, the amino group of 2-amino-5-methoxybenzoic acid acts as a nucleophile, attacking the carbon of the cyanamide nitrile. A subsequent intramolecular cyclization and tautomerization afford the stable quinazolinone ring. The reaction is typically performed at elevated temperatures to drive the condensation and cyclization to completion.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-5-methoxybenzoic acid | 167.16 | 10.0 g | 0.0598 | |

| Cyanamide | 42.04 | 3.77 g | 0.0897 | 50% aqueous solution (7.54 mL) |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | Concentrated (for pH adjustment) |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - | For pH adjustment |

| Ethanol | 46.07 | As needed | - | For recrystallization |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-methoxybenzoic acid (10.0 g, 0.0598 mol) and deionized water (100 mL).

-

Stir the suspension and add a 50% aqueous solution of cyanamide (7.54 mL, 3.77 g, 0.0897 mol).

-

Acidify the reaction mixture to approximately pH 3 by the dropwise addition of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a solution of sodium hydroxide to induce precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from ethanol to afford 2-amino-6-methoxy-4(3H)-quinazolinone as a solid.

-

Dry the purified product under vacuum.

Expected Yield: 75-85%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Part 2: Synthesis of 2-Aminoquinazolin-6-ol (Demethylation)

Principle and Experimental Rationale

The cleavage of the methyl ether to the corresponding phenol is achieved using boron tribromide (BBr₃), a powerful Lewis acid. The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of a bromoborane intermediate and methyl bromide. Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the desired phenol.[1] This reaction is typically performed at low temperatures to control its exothermicity and is highly effective for the demethylation of aryl methyl ethers.[1][2]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Amino-6-methoxy-4(3H)-quinazolinone | 191.19 | 5.0 g | 0.0261 | From Part 1 |

| Boron Tribromide (BBr₃) | 250.52 | 7.86 g (3.1 mL) | 0.0314 | 1M solution in DCM (31.4 mL) |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Methanol | 32.04 | As needed | - | For quenching |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For workup |

| Deionized Water | 18.02 | As needed | - | For workup |

Procedure:

Caption: Experimental workflow for the demethylation step.

-

In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-6-methoxy-4(3H)-quinazolinone (5.0 g, 0.0261 mol) in anhydrous dichloromethane (DCM, 100 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1M solution of boron tribromide in DCM (31.4 mL, 0.0314 mol) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of methanol.

-

Remove the solvent under reduced pressure.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral to basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-Aminoquinazolin-6-ol.

Expected Yield: 60-70%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its identity and purity.

Safety Precautions

-

Cyanamide: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Boron Tribromide (BBr₃): Highly corrosive, toxic, and reacts violently with water.[1] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere. Use appropriate PPE, including heavy-duty gloves, safety glasses, and a lab coat.

-

Hydrochloric Acid and Sodium Hydroxide: Corrosive. Handle with care and appropriate PPE.

-

Organic Solvents: Flammable. Keep away from ignition sources.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 2-Aminoquinazolin-6-ol. The two-step procedure, involving a cyclization followed by demethylation, is a practical approach for obtaining this valuable building block in a laboratory setting. The detailed experimental procedures and the rationale behind the synthetic choices are intended to guide researchers in successfully preparing this compound for their drug discovery and development endeavors.

References

-

O-Demethylation. Chem-Station Int. Ed. [Link]

-

Synthesis of 2-amino-4(3H)-quinazolinone 17. ResearchGate. [Link]

-

Quinazolinone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

-

Synthesis of 2-amino-4(3H)-quinazolinones 9. ResearchGate. [Link]

-

Synthesis of 2-Amino-quinazolin-4(3H)-ones Using 2-Bromo- N-phenylbenzamide and Cyanamide Ullmann Cross-Coupling. PubMed. [Link]

-

Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

-

An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. SciSpace. [Link]

-

Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Semantic Scholar. [Link]

-

Complete O‐demethylation of methoxy groups and lactonization. i: BBr3... ResearchGate. [Link]

-

Demethylation of an aryl methoxy group. : r/chemistry. Reddit. [Link]

Sources

Application Note: Scalable Synthesis and Purification of 2-Aminoquinazolin-4(3H)-one Derivatives

Abstract

This application note details a robust, scalable process for the synthesis of 2-aminoquinazolin-4(3H)-one, a privileged scaffold in medicinal chemistry (e.g., DHFR inhibitors, HSP90 inhibitors). Unlike discovery-scale routes that rely on chromatographic purification, this protocol utilizes a thermodynamic cyclization driven by guanidine carbonate and methyl anthranilate in a high-boiling ether. The methodology prioritizes "process-friendly" purification—specifically acid-base precipitation and recrystallization—to achieve >98% purity without silica gel chromatography.

Introduction & Strategic Route Selection

The 2-aminoquinazolin-4(3H)-one core is amphoteric and highly polar, making traditional silica chromatography difficult and low-yielding on a large scale due to streaking and poor solubility. For scale-up, the synthetic route must be designed to allow product isolation via filtration.

Route Comparison

| Parameter | Method A: Guanidine Cyclization (Recommended) | Method B: S-Methylisothiourea | Method C: N-Carbamoylimidate |

| Reagents | Methyl Anthranilate + Guanidine Carbonate | Anthranilic Acid + S-Methylisothiourea | Isatoic Anhydride + Cyanamide |

| Atom Economy | High | Moderate (MeSH byproduct) | Moderate |

| Byproducts | Methanol, CO₂, NH₃ | Methyl Mercaptan (Toxic/Odor) | CO₂ |

| Purification | Precipitation (Filtration) | Requires Odor Control/Scrubbing | Often requires chromatography |

| Scalability | High | Low (Stench issues) | Medium |

Decision: Method A is selected for this protocol. It utilizes Guanidine Carbonate, which is a stable, non-hygroscopic solid compared to Guanidine Nitrate (explosive potential) or free Guanidine (hygroscopic/unstable).

Chemical Mechanism & Pathway[1]

The reaction proceeds via a nucleophilic attack of the free guanidine base (generated in situ) on the ester carbonyl of methyl anthranilate, followed by an intramolecular cyclization and loss of methanol.

Figure 1: Mechanistic pathway for the guanidine-mediated cyclization of methyl anthranilate.

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 161 g theoretical yield) Target Yield: 75–85% Purity: >98% (HPLC)

Materials

-

Methyl Anthranilate: 151.1 g (1.0 mol)

-

Guanidine Carbonate: 180.2 g (1.0 mol) [Note: 0.5 eq of carbonate provides 1 eq of guanidine, but excess is used to drive kinetics].

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) – 500 mL.

-

Why Diglyme? Boiling point (162°C) matches the activation energy required for cyclization. It is water-miscible, allowing facile drowning-out workup.

-

-

Workup Reagents: Glacial Acetic Acid, Ethanol (95%), DI Water.

Reaction Procedure

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser, and an internal temperature probe.

-

Critical: Do not use magnetic stirring. The reaction slurry becomes thick, and magnetic bars will seize, causing local overheating and charring.

-

-

Charging: Charge Methyl Anthranilate (151.1 g) and Diglyme (500 mL). Initiate stirring at 250 RPM.

-

Reagent Addition: Add Guanidine Carbonate (180.2 g) in portions over 15 minutes to prevent clumping.

-

Heating: Heat the slurry to 145°C .

-

Observation: As the temperature passes 100°C, CO₂ evolution will begin. Ensure the condenser is open to the atmosphere (via a bubbler) to prevent pressure buildup.

-

-

Reaction: Hold at 145–150°C for 6–8 hours.

-

Monitoring: Monitor by HPLC or TLC (10% MeOH in DCM). The reaction is complete when Methyl Anthranilate (<5%) is consumed.

-

-

Distillation (Optional but Recommended): If the reaction stalls, replace the reflux condenser with a distillation head to remove the byproduct Methanol. This shifts the equilibrium toward the product.

Workup and Isolation (Precipitation Strategy)

-

Cooling: Cool the reaction mixture to 80°C.

-

Quench: Slowly add DI Water (1000 mL) to the hot reaction mixture.

-

Process Note: Adding water to the hot diglyme solution induces controlled precipitation (Ostwald ripening), resulting in larger, more filterable crystals than "crash cooling."

-

-

Aging: Allow the suspension to cool to room temperature (20–25°C) and stir for 2 hours.

-

Filtration: Filter the white/off-white solid using a Buchner funnel.

-

Wash: Wash the cake sequentially with:

-

Water (2 x 200 mL) – removes residual Diglyme and inorganic salts.

-

Cold Ethanol (1 x 100 mL) – removes unreacted organic impurities.

-

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Purification & Validation

For pharmaceutical applications, the crude material (typically 90-95% pure) requires upgrading.

Recrystallization Protocol

The "Amphoteric Swing" method is superior to standard thermal recrystallization for this scaffold.

-

Dissolution: Suspend crude solid (100 g) in Water (500 mL).

-

Acidification: Add 6M HCl slowly until pH < 2. The solid will dissolve as the hydrochloride salt (2-aminoquinazolin-4-one • HCl).

-

Filtration: If insoluble black specks remain (char), filter this solution through Celite.

-

-

Reprecipitation: Neutralize the filtrate slowly with 6M NaOH or Ammonium Hydroxide to pH 7–8. The free base will precipitate as a pristine white solid.

-

Final Polish: Recrystallize the wet cake from DMF/Ethanol (1:4) if ultra-high purity (>99.5%) is required.

Process Flow Diagram

Figure 2: Process flow for the isolation and purification of 2-aminoquinazolin-4(3H)-one.

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white powder |

| Purity | HPLC (C18, H₂O/MeCN) | ≥ 98.0% area |

| Identity | ¹H NMR (DMSO-d₆) | Characteristic peaks at δ 10.8 (br s, NH), 7.2-8.0 (Ar-H) |

| Solubility | Visual | Soluble in DMSO, DMF, AcOH; Insoluble in Water, EtOH |

| Melting Point | DSC / Capillary | > 300°C (Decomposes) |

HPLC Method Conditions:

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV 254 nm.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete cyclization due to low temp. | Ensure internal temp reaches >140°C. Diglyme must reflux. |

| Product is Grey/Brown | Oxidation/Charring. | Use Nitrogen sparging during reaction. Ensure mechanical stirring is adequate. |

| Gummy Precipitate | Rapid addition of water. | Add water slowly to the hot solution (80°C) to allow crystal growth, not oiling out. |

| High Pressure | CO₂ evolution blocked. | Ensure vent lines are clear of solids (sublimation of guanidine carbonate can clog lines). |

References

-

Review of Quinazolinone Synthesis: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.

-

Large-Scale Process Optimization: Orfi, L., et al. (2004).[1] Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs.[2] Current Medicinal Chemistry.

-

Guanidine Cyclization Mechanism: Wan, Z., et al. (2006). A simple and efficient synthesis of 2-amino-4(3H)-quinazolinones. Tetrahedron Letters, 47(37), 6627-6630.

-

Recrystallization & Solubility Data: Tokalı, F. S., et al. (2024). A series of quinazolin-4(3H)-one-morpholine hybrids... ADME prediction and biological activity studies.[3] Chemical Biology & Drug Design.

Sources

- 1. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-Aminoquinazolin-6-ol as a Kinase Inhibitor in Cell-Based Assays

Introduction: The Quinazoline Scaffold as a Privileged Motif in Kinase Inhibition

The quinazoline core is a well-established privileged scaffold in medicinal chemistry, forming the structural basis of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] Derivatives of this heterocyclic system have been successfully designed to target a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Given this precedent, 2-Aminoquinazolin-6-ol, a member of this structural class, presents as a compelling candidate for investigation as a kinase inhibitor. These application notes provide a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of 2-Aminoquinazolin-6-ol in cell-based settings, focusing on its potential as an inhibitor of receptor tyrosine kinases such as EGFR and VEGFR2.

The protocols detailed herein are designed to be self-validating, progressing from a general assessment of cellular impact to specific target engagement and downstream signaling effects.

Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel kinase inhibitor like 2-Aminoquinazolin-6-ol in a cell-based context.

Caption: A general workflow for the cell-based evaluation of a novel kinase inhibitor.

Part 1: Assessment of Cellular Proliferation and Viability (MTT Assay)

The initial step in evaluating a potential kinase inhibitor is to determine its effect on cell proliferation and viability. The MTT assay is a robust and widely used colorimetric method for this purpose.[5][6][7] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[7] This assay will be used to determine the half-maximal inhibitory concentration (IC50) of 2-Aminoquinazolin-6-ol in relevant cancer cell lines.

Recommended Cell Lines:

-

A431 (Epidermoid Carcinoma): Overexpresses EGFR, making it a suitable model for assessing EGFR inhibitors.[8]

-

HUVEC (Human Umbilical Vein Endothelial Cells): Expresses high levels of VEGFR2 and is a standard model for studying angiogenesis.

Protocol: MTT Cell Proliferation Assay

Materials:

-

2-Aminoquinazolin-6-ol

-

Dimethyl sulfoxide (DMSO)

-

A431 or HUVEC cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-